molecular formula C13H7Cl2N3 B3362558 13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile CAS No. 1000932-19-3

13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

Cat. No.: B3362558
CAS No.: 1000932-19-3
M. Wt: 276.12 g/mol
InChI Key: IFRULIYOBFXFSQ-UHFFFAOYSA-N
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Description

13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple aromatic rings and nitrogen atoms, which contribute to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a suitable diazatricyclic precursor, which undergoes chlorination and subsequent functional group modifications to introduce the chloromethyl and carbonitrile groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce nitro or oxide derivatives .

Scientific Research Applications

13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    11-(chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one: This compound shares a similar tricyclic structure but differs in the presence of a triazine ring and a ketone group.

    3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene: This compound includes sulfur atoms in its structure, which can alter its reactivity and applications.

Uniqueness

The uniqueness of 13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile lies in its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-chloro-3-(chloromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3/c14-6-8-5-12(15)18-11-4-2-1-3-10(11)17-13(18)9(8)7-16/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRULIYOBFXFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166234
Record name 1-Chloro-3-(chloromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-19-3
Record name 1-Chloro-3-(chloromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(chloromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Reactant of Route 2
13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Reactant of Route 3
13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Reactant of Route 4
Reactant of Route 4
13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Reactant of Route 5
13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Reactant of Route 6
13-chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

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